molecular formula C7H8O2S B8723892 Ethanone,1-[5-(hydroxymethyl)-2-thienyl]-

Ethanone,1-[5-(hydroxymethyl)-2-thienyl]-

Cat. No.: B8723892
M. Wt: 156.20 g/mol
InChI Key: PUPQMUREXOZOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- is an organic compound with a unique structure that includes a thienyl group and a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- typically involves the reaction of 2-thiophenecarboxaldehyde with appropriate reagents to introduce the hydroxymethyl group. One common method involves the use of formaldehyde and a base to achieve the hydroxymethylation of the thiophene ring.

Industrial Production Methods

Industrial production of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 1-[5-(carboxymethyl)-2-thienyl]ethanone.

    Reduction: Formation of 1-[5-(hydroxymethyl)-2-thienyl]ethanol.

    Substitution: Formation of various substituted thienyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the thienyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone,1-(2-hydroxy-5-methylphenyl)-
  • Ethanone,1-(2-hydroxy-4-methoxyphenyl)-

Uniqueness

Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- is unique due to the presence of the thienyl ring and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

1-[5-(hydroxymethyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C7H8O2S/c1-5(9)7-3-2-6(4-8)10-7/h2-3,8H,4H2,1H3

InChI Key

PUPQMUREXOZOPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of [5-(2-methyl-1,3-dioxolan-2-yl)thien-2-yl]methanol prepared in the above step in THF (240 ml) was added 1N hydrochloric acid (48 ml) and the mixture was stirred for 2 hours at room temperature. Thereto was added sodium hydrogencarbonate (4.04 g) and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 1-[5-(hydroxymethyl)thien-2-yl]ethanone. This product was used in the next step without purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
4.04 g
Type
reactant
Reaction Step Three

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